N-(Cyclopropylmethyl)cyclopropanamine hydrochloride
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Overview
Description
N-(Cyclopropylmethyl)cyclopropanamine hydrochloride: is an organic compound with the molecular formula C7H13N·HCl. It is a hydrochloride salt of N-(Cyclopropylmethyl)cyclopropanamine, characterized by the presence of cyclopropyl groups attached to an amine. This compound is known for its unique structure, which allows for diverse applications in scientific research, including drug discovery, catalysis, and materials synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(Cyclopropylmethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with cyclopropylmethyl chloride under basic conditions. The reaction is followed by acidification to obtain the hydrochloride salt. The general synthetic route can be summarized as follows:
Reaction of Cyclopropanamine with Cyclopropylmethyl Chloride: This step involves the nucleophilic substitution reaction where cyclopropanamine acts as a nucleophile and cyclopropylmethyl chloride as an electrophile.
Acidification: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(Cyclopropylmethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N-(Cyclopropylmethyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the synthesis of materials and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)cyclopropanamine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-Methylcyclopropanamine hydrochloride
- Cyclopropylmethylamine hydrochloride
- N-Cyclopropylmethylamine hydrochloride
Comparison: N-(Cyclopropylmethyl)cyclopropanamine hydrochloride is unique due to the presence of both cyclopropyl and cyclopropylmethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and versatility in various chemical reactions and applications .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(cyclopropylmethyl)cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6(1)5-8-7-3-4-7;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQAUKUJIGZHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-92-7 |
Source
|
Record name | N-(cyclopropylmethyl)cyclopropanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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